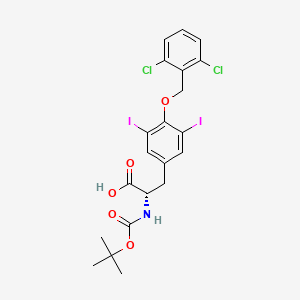

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH

Description

Boc-3,5-Diiodo-Tyr(2',6'-Dichloro-Bzl)-OH is a modified tyrosine derivative featuring a Boc (tert-butoxycarbonyl) protecting group, diiodo substitutions at the 3 and 5 positions of the aromatic ring, and a 2',6'-dichlorobenzyl (Bzl) moiety. This compound is primarily utilized in peptide synthesis and biochemical research, where its halogenated substituents enhance stability, modulate electronic properties, and influence interactions with biological targets. The Boc group facilitates selective deprotection under acidic conditions, making it valuable in solid-phase peptide synthesis (SPPS) .

The 2',6'-dichlorobenzyl group introduces steric hindrance and electron-withdrawing effects, which may alter binding affinities or metabolic stability compared to analogues with other halogen substitutions.

Properties

IUPAC Name |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSUVXKMJNXSKB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group.

Iodination: The aromatic ring of the protected tyrosine is iodinated at the 3 and 5 positions using iodine and a suitable oxidizing agent.

Attachment of the 2’,6’-Dichlorobenzyl Group: The hydroxyl group of the iodinated tyrosine is reacted with 2,6-dichlorobenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and receptors.

Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific pathways.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of iodine and dichlorobenzyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Differences:

- Halogen Effects: Iodo vs. Benzyl Substitution Position: The 2',6'-dichloro configuration creates a more rigid and electron-deficient benzyl group compared to 3-bromo (as in ), which may reduce metabolic degradation but lower solubility.

Physicochemical Properties

- Solubility : Diiodo derivatives exhibit lower aqueous solubility than chloro or bromo analogues due to higher lipophilicity. For example, Boc-3,5-Diiodo-Tyr(2',6'-DCl-Bzl)-OH is likely sparingly soluble in water but soluble in DMF or DMSO, similar to compounds in (e.g., thiazolo-pyrimidines with CN groups showed crystallinity in organic solvents) .

- Stability : The electron-withdrawing dichloro group enhances resistance to nucleophilic attack, whereas bromo-substituted analogues may undergo faster debromination under reducing conditions .

Biological Activity

Boc-3,5-diiodo-Tyr(2',6'-dichloro-bzl)-OH is a modified amino acid derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in biochemical research.

This compound has the following chemical characteristics:

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.32 g/mol

- CAS Number : 40298-71-3

- Solubility : Soluble in DMSO and other organic solvents.

The compound is known for its stability and reactivity due to the presence of halogenated groups, which can significantly influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The halogenation of the tyrosine residue alters the electronic properties of the molecule, potentially enhancing its interaction with various biological targets, including enzymes and receptors.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, thereby affecting metabolic pathways.

- Receptor Modulation : Its structural similarity to neurotransmitters allows it to interact with receptors involved in signaling pathways.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antioxidant Properties : Studies indicate that halogenated tyrosines exhibit enhanced antioxidant activity compared to their non-halogenated counterparts. This property is crucial for protecting cells from oxidative stress.

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses. It can influence the expression of cytokines and chemokines, which are vital for immune system functioning .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Activity :

- Immunomodulatory Study :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.